![molecular formula C14H21BrN2O3SSi B8562836 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane CAS No. 651780-44-8](/img/structure/B8562836.png)
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane
概要
説明
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methylsulfonyl group, an indazole ring, and a trimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as ortho-substituted nitrobenzene derivatives.
Introduction of the Bromine Atom: Bromination of the indazole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The methoxyethyl group is attached through an etherification reaction using appropriate alkylating agents.
Introduction of the Trimethylsilane Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom or the indazole ring, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted indazole derivatives.
科学的研究の応用
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other protein targets.
Organic Synthesis:
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane depends on its application. In medicinal chemistry, it may act by binding to specific protein targets, such as kinases, and modulating their activity. The indazole ring can interact with the active site of enzymes, while the trimethylsilane group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- **2-[(6-chloro-3-methylsulfonylindazol-1-yl)methoxy]ethyl
特性
CAS番号 |
651780-44-8 |
|---|---|
分子式 |
C14H21BrN2O3SSi |
分子量 |
405.38 g/mol |
IUPAC名 |
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21BrN2O3SSi/c1-21(18,19)14-12-6-5-11(15)9-13(12)17(16-14)10-20-7-8-22(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChIキー |
IHIBOOQDMDWKOO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C(=N1)S(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)
![ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B8562756.png)



![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B8562803.png)
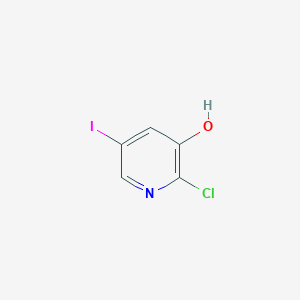
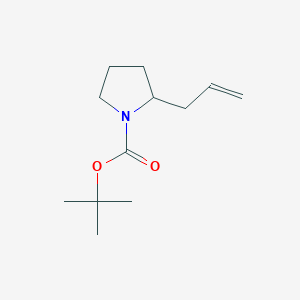
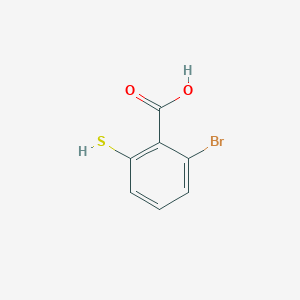
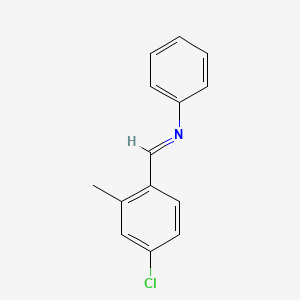
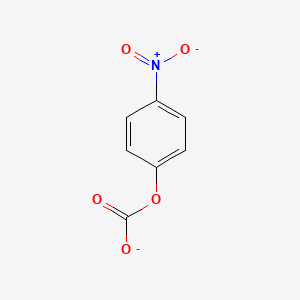
![7-(3-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8562833.png)
![tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate](/img/structure/B8562843.png)

